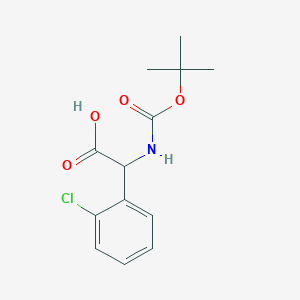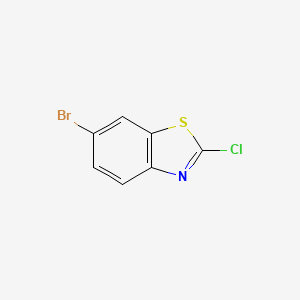![molecular formula C13H11N3O2S B1270932 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 91902-14-6](/img/structure/B1270932.png)
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative was also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an isoindole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions, given its complex structure and the presence of multiple functional groups. For instance, the amino group on the thiazole ring could potentially participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the thiazole ring could potentially make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation : This compound and its derivatives have been synthesized and evaluated for antimicrobial activities. Jat et al. (2006) explored the synthesis and antimicrobial properties of related pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives. These compounds showed notable antibacterial and antifungal activities (Jat, Salvi, Talesara, & Joshi, 2006).
Novel Derivative Synthesis for Biological Applications : Researchers have developed new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione for potential biological uses. Tan et al. (2016) detailed the synthesis of amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, which could have various applications (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Anticancer Properties : Hosny et al. (2019) synthesized novel thiazole and pyranothiazole derivatives incorporating the isoindoline-1,3-dione group. Some of these compounds were evaluated for their antitumor activity against breast cancer cell lines, highlighting their potential in cancer research (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).
Chemical Synthesis Techniques : Various studies have focused on the synthesis techniques of isoindole-1,3-dione derivatives, which could be essential for further research applications. For instance, Worlikar and Larock (2008) discussed a palladium-catalyzed method for synthesizing isoindole-1,3-diones (Worlikar & Larock, 2008).
Herbicidal and Insecticidal Potential : Wu et al. (2014) investigated the protoporphyrinogen oxidase inhibition and herbicidal activity of N‐(benzothiazol‐5‐yl)hexahydro‐1H‐isoindole‐1,3‐diones, demonstrating the potential use of these compounds in agriculture (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).
Wirkmechanismus
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been reported to have a broad range of targets due to their diverse therapeutic roles . These targets can include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
For instance, some 2-aminothiazole derivatives have been found to inhibit enzymes, block receptors, or disrupt protein function .
Biochemical Pathways
Compounds with a 2-aminothiazole scaffold are known to influence a wide range of biochemical pathways due to their diverse therapeutic roles . These can include pathways related to inflammation, cancer, bacterial and fungal infections, and more.
Result of Action
Compounds with a 2-aminothiazole scaffold have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Biochemische Analyse
Biochemical Properties
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The thiazole ring in the compound is known to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are essential for carbohydrate metabolism . Additionally, the isoindole moiety may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing inflammation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, which play a key role in carbohydrate metabolism . This compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJHMCHPQLPJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364150 |
Source


|
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91902-14-6 |
Source


|
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)
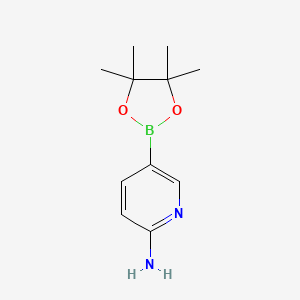
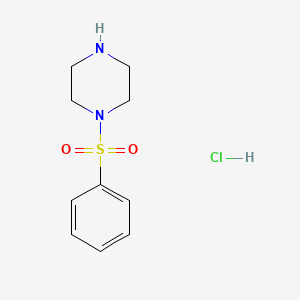

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)
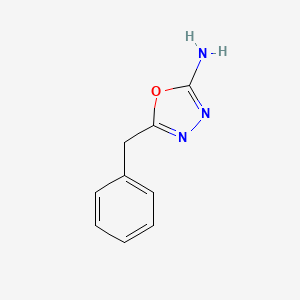
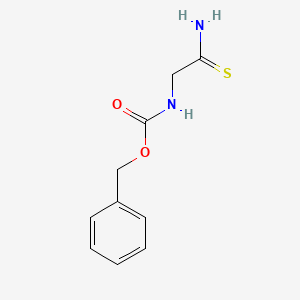

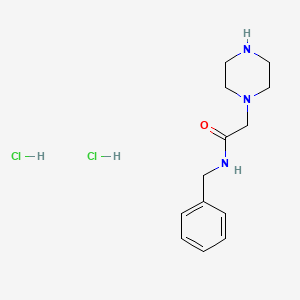

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)

